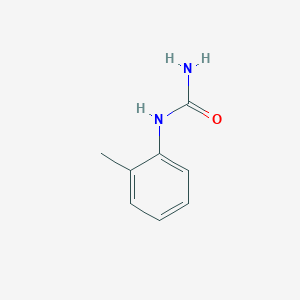

o-Tolylurea

Description

Contextualization within Urea (B33335) Chemistry Research

Urea and its derivatives have long been a cornerstone of organic and medicinal chemistry. hilarispublisher.comnih.gov The urea functional group, with its ability to form stable hydrogen bonds, is a key feature in many biologically active compounds and approved drugs. nih.govnih.gov Arylureas, a subclass of ureas bearing an aromatic substituent, are of particular interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. hilarispublisher.comontosight.aiontosight.ai o-Tolylurea, with its specific ortho-methylphenyl substitution, provides a unique structural motif within this class, influencing its physicochemical properties and biological interactions. vulcanchem.com Research into this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the vast landscape of urea-based compounds. researchgate.net

Historical Perspectives and Evolution of Research on Arylureas

The journey of urea chemistry began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the dawn of modern organic chemistry. hilarispublisher.comlibretexts.org This discovery debunked the prevailing theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic starting materials. libretexts.org The subsequent development of synthetic methodologies for urea derivatives, including arylureas, has been a continuous pursuit.

Historically, the synthesis of arylureas often relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govijcce.ac.ir However, growing concerns over safety and environmental impact have spurred the development of more benign synthetic routes. nih.gov Modern approaches focus on the use of safer reagents and catalysts, microwave-assisted synthesis, and one-pot procedures to improve efficiency and reduce waste. ijcce.ac.irumanitoba.ca This evolution in synthetic strategy has made a wider range of arylurea derivatives, including those of this compound, more accessible for research and development.

Current Research Trajectories and Significance of this compound

Contemporary research on this compound is multifaceted, with significant efforts directed towards its application in medicinal chemistry. The this compound moiety is being incorporated into more complex molecules to explore their potential as therapeutic agents. A prominent area of investigation is its role in the development of kinase inhibitors, which are crucial in cancer therapy. ontosight.ainih.gov For instance, derivatives of this compound have been studied as inhibitors of LIM kinase (Limk) and fms-like tyrosine kinase 3 (FLT3), both of which are implicated in cancer progression. nih.govnih.gov

Beyond cancer, this compound derivatives are being explored for their antimicrobial properties. nih.govfrontiersin.orgleeds.ac.uk Studies have shown that certain tolylurea compounds can inhibit the growth of pathogenic bacteria and disrupt biofilms, offering potential avenues for new antibiotic development. nih.govfrontiersin.org The compound also serves as a valuable chemical intermediate in organic synthesis, providing a building block for the creation of more complex molecules with desired functionalities. ontosight.aigoogle.com The ongoing research into this compound and its derivatives highlights its versatility and potential to contribute to advancements in both medicine and material science. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2-methylphenyl)urea |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 614-77-7 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 190-195 °C |

Data sourced from multiple references. nih.govvulcanchem.com

Detailed Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

| Kinase Inhibition | Derivatives of this compound have shown potent inhibitory activity against LIM kinase (Limk) and fms-like tyrosine kinase 3 (FLT3), which are targets in cancer therapy. nih.govnih.govacs.org |

| Antimicrobial Activity | Di-m-tolylurea (DMTU), a related isomer, has demonstrated the ability to inhibit and disrupt multispecies oral biofilms, suggesting potential applications in preventing dental caries. nih.govfrontiersin.orgleeds.ac.uk |

| Chemical Synthesis | This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it is used in the preparation of N,N'-bis(o-tolyl)urea, which is a precursor in the synthesis of 2,3-dichlorotoluene. google.com It can be synthesized through the reaction of o-toluidine (B26562) with urea or via o-tolyl isocyanate. ontosight.aigoogle.com |

| Agricultural Chemistry | While research on this compound itself is limited in this area, related tolylurea compounds have been investigated as fungicides and herbicides. lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSVCHHBHKGCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210331 | |

| Record name | Urea, (2-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-77-7 | |

| Record name | N-(2-Methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (2-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN2Q3E7AYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of O Tolylurea and Its Derivatives

Classical Synthetic Routes for o-Tolylurea

Reaction of o-Toluidine (B26562) with Urea (B33335) and Cyanate (B1221674) Salts

A traditional and straightforward method for the synthesis of this compound involves the reaction of o-toluidine with urea. This condensation reaction typically requires heating the reactants, often in a suitable solvent. For instance, N,N'-di(o-tolyl)urea can be prepared by reacting o-toluidine with urea in a solvent like xylene or isoamyl alcohol at temperatures ranging from 130°C to 138°C. google.com The reaction time can vary from 0 to 26 hours. google.com One specific example involves heating o-toluidine and urea in N,N-dimethylacetamide (DMAC) under microwave irradiation for a short duration to produce N,N'-di-p-tolyl urea in high yield. ijcce.ac.ir

Another classical approach utilizes the reaction of o-toluidine with cyanate salts, such as potassium cyanate, in the presence of an acid. eurekaselect.com This method proceeds under acidic conditions in an aqueous solution at ambient temperature. eurekaselect.com For the synthesis of the related compound o-tolylthiourea, o-toluidine can be reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of a mineral acid like hydrochloric acid or sulfuric acid. google.comgoogle.com The use of an organic solvent like ethanol (B145695) can be advantageous as the byproduct, ammonium sulfate, is insoluble and can be easily removed by filtration. google.com

Table 1: Comparison of Classical Synthesis Methods for this compound and its Analogs

| Method | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Urea Condensation | o-Toluidine, Urea | Xylene or Isoamyl Alcohol, 130-138°C | N,N'-di(o-tolyl)urea | - |

| Microwave-Assisted Urea Condensation | p-Toluidine, Urea | DMAC, Microwave | N,N'-di-p-tolyl urea | 91% ijcce.ac.ir |

| Cyanate Salt Reaction | Primary Amines, Potassium Cyanate | 1M HCl (aq), Ambient Temperature | Substituted Ureas | - |

| Thiocyanate Reaction | o-Toluidine, Ammonium Thiocyanate | Methanol (B129727), Reflux | o-Tolylthiourea | 67.1% google.com |

| Thiocyanate Reaction with HCl | o-Toluidine, Ammonium Thiocyanate | o-Chlorotoluene, 75-85°C | o-Tolylthiourea | 96.4% google.com |

Reactions Involving o-Tolyl Isocyanate and Amines

The reaction of o-tolyl isocyanate with amines is a highly efficient and widely used method for the synthesis of this compound and its derivatives. ontosight.aiontosight.ai Isocyanates are very reactive compounds that readily undergo nucleophilic attack by amines to form a stable urea linkage. excli.de This reaction is often carried out under mild conditions and can be used to produce a wide variety of substituted ureas.

For example, 1-isopropyl-1-(o-tolyl)urea is synthesized by reacting isopropylamine (B41738) with o-tolyl isocyanate. ontosight.ai Similarly, reacting o-toluidine with 2-methoxyphenyl isocyanate in dichloromethane (B109758) at room temperature yields 1-(2-methoxyphenyl)-3-(o-tolyl)urea (B11956608) in excellent yield. rsc.org The synthesis of more complex derivatives, such as 1-(2-Chloro-6,8-dimethyl-quinolin-3-ylmethyl)-1-furan-2-ylmethyl-3-o-tolyl-urea, also involves the reaction of a suitable amine precursor with o-tolyl isocyanate to form the final urea structure. ontosight.ai This method's versatility allows for the creation of a diverse library of this compound derivatives by simply varying the amine reactant.

Advanced Synthetic Strategies for this compound Derivatives

Metal-Catalyzed and Metal-Free Approaches

Modern synthetic chemistry has introduced advanced methods for the synthesis of urea derivatives, including those of this compound, that utilize both metal-catalyzed and metal-free approaches. These methods often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

Metal-Catalyzed Approaches:

Transition metal catalysts, such as palladium, copper, and iron, have been employed for the synthesis of unsymmetrical ureas. mdpi.comresearchgate.net Palladium-catalyzed oxidative carbonylation of primary amines is an efficient method for producing symmetrically disubstituted ureas. researchgate.net For instance, a palladium-iodine complex can catalyze the oxidative carbonylation of primary amines to yield the corresponding urea. researchgate.net Copper-catalyzed reactions have also been developed, such as the synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines in the presence of a copper salt. nih.gov Iron-catalyzed dehydrogenative coupling of methanol and amines has also been reported for urea synthesis. mdpi.com

Metal-Free Approaches:

Metal-free methods provide an environmentally benign alternative to metal-catalyzed reactions. One such approach involves the use of hypervalent iodine reagents, like PhI(OAc)₂, to mediate the coupling of amides and amines to form unsymmetrical ureas. mdpi.comresearchgate.net This method avoids the need for metal catalysts, high temperatures, and inert atmospheres. researchgate.net Another innovative metal-free strategy utilizes 3-substituted dioxazolones as isocyanate precursors. tandfonline.com These compounds generate isocyanates in situ under mild heating, which then react with amines to form unsymmetrical arylureas. tandfonline.com Organocatalytic methods are also emerging, for example, the use of molecular iodine as a mild Lewis acid catalyst for various organic transformations, including multicomponent reactions to form complex molecules. rsc.orgresearchgate.net

Multicomponent Reactions Incorporating o-Tolyl Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.com This approach is atom-economical and can rapidly generate molecular diversity. Several MCRs can be adapted to include o-tolyl moieties for the synthesis of complex urea derivatives.

The Biginelli reaction, a well-known three-component reaction, can be used to synthesize dihydropyrimidinones. A modified Biginelli reaction using p-tolylurea (B1198767), benzaldehyde, and methyl acetoacetate, promoted by microwave irradiation under solvent-free conditions, yields the corresponding tetrahydropyrimidine-5-carboxylate. researchgate.net MCRs involving isocyanides are also versatile. For example, a four-component Ugi reaction can be employed to create complex peptide-like structures. tcichemicals.com While direct examples of this compound in Ugi reactions were not found in the initial search, the general applicability of MCRs suggests that o-tolyl-containing starting materials could be incorporated. A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can lead to the formation of complex urea derivatives through the in-situ generation of an isocyanate functionality. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally friendly, efficient, and safe. In the context of this compound synthesis, several green approaches have been explored.

One key area is the replacement of hazardous reagents. For instance, the use of phosgene (B1210022) and isocyanates, which are toxic, can be avoided by using safer alternatives. ijcce.ac.ir The synthesis of symmetrical N,N'-disubstituted ureas from primary amines and urea under microwave irradiation without a solvent is a notable green method. ijcce.ac.ir This method is fast and avoids the use of volatile organic solvents.

Solvent-free reactions, or mechanochemical synthesis (ball milling), represent another green approach. beilstein-journals.org The synthesis of 1-(pyridin-3-yl)-3-p-tolylurea has been achieved using this technique. beilstein-journals.org Furthermore, the use of recyclable catalysts, such as natural catalysts like granite and quartz, for the Biginelli reaction to produce dihydropyrimidinones demonstrates a commitment to sustainable chemistry. researchgate.net The development of reactions that proceed in water or under solvent-free conditions, and the use of catalysts that can be easily recovered and reused, are central to the green synthesis of this compound and its derivatives. researchgate.net A phosgene- and metal-free synthesis of unsymmetrical arylureas has been developed using 3-substituted dioxazolones and commercially available amines in the presence of a non-toxic base and methanol as a solvent under mild heating. tandfonline.com

Mechanism of Urea Bond Formation in this compound Synthesis

The formation of the urea bond in the synthesis of this compound and its derivatives is fundamentally a nucleophilic addition reaction. The central mechanism involves the reaction between an isocyanate group and an amine. ontosight.ainih.gov In the context of this compound, this typically involves either o-tolyl isocyanate reacting with an amine or o-toluidine reacting with an isocyanate precursor.

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This leads to the formation of a transient, zwitterionic intermediate.

Proton Transfer: A rapid proton transfer occurs from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage (-NH-CO-NH-).

This reaction is generally fast and efficient. nih.gov A common pathway for synthesizing this compound involves the reaction of o-toluidine with an isocyanate. ontosight.aivulcanchem.com Alternatively, isocyanates can be generated in situ from various precursors to avoid handling these often toxic reagents directly. Methods for in situ isocyanate generation include:

Hofmann Rearrangement: An amide is treated with a reagent like phenyliodine(III) diacetate (PIDA), which facilitates rearrangement to an isocyanate intermediate that is then trapped by an amine. organic-chemistry.org

Curtius Rearrangement: An acyl azide, formed from a carboxylic acid, rearranges upon heating to form an isocyanate, which can then react with an amine. organic-chemistry.org

Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative to an isocyanate. organic-chemistry.org

From Dioxazolones: These compounds can serve as safe, stable precursors that decompose under mild heating to release an isocyanate and carbon dioxide. tandfonline.com

In some syntheses, particularly those involving bulky substituents on the nitrogen atoms, the urea bond can exhibit dynamic covalent character, meaning the formation can be reversible under certain conditions, dissociating back into the constituent isocyanate and amine. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound and its derivatives is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. The process involves the systematic adjustment of various reaction parameters, a practice often guided by methodologies such as "One Factor At a Time" (OFAT) or the more statistically robust "Design of Experiments" (DoE). whiterose.ac.ukprismbiolab.combeilstein-journals.org Key factors that are typically optimized include the choice of solvent, reaction temperature, and the use of catalysts or bases.

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. For urea synthesis involving isocyanate intermediates, aprotic solvents are generally preferred to avoid side reactions with the solvent. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (1,2-DCE) are commonly employed. vulcanchem.commdpi.com

Temperature Control: Reaction temperature is a critical parameter. While many urea formations proceed readily at room temperature, heating is often necessary to drive the reaction to completion, especially when using stable precursors to generate isocyanates in situ. For example, a reaction temperature of 80°C has been found to be effective in the synthesis of unsymmetrical ureas. mdpi.com

Catalysts and Bases: The use of catalysts or bases can accelerate the reaction and improve yields.

Bases: In syntheses starting from amides or other precursors, a base is often required. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) are preferred over organic bases, as the latter can potentially react with the isocyanate intermediate, leading to unwanted byproducts. mdpi.com

Catalysts: While some urea syntheses proceed without a catalyst, others benefit from their use. researchgate.net For instance, triethylamine (B128534) (Et₃N) can be used to catalyze the coupling of an amine with an isocyanate. vulcanchem.com In more complex syntheses involving C-N bond formation, transition metal catalysts, such as those based on palladium, may be employed. acs.org

Reactant Stoichiometry and Structure: Yields can also be enhanced by adjusting the stoichiometry of the reactants or by modifying their chemical structure.

Increasing the concentration of the amine nucleophile can help drive the reaction forward and improve the formation of the desired urea product. mdpi.com

The electronic properties of the starting materials can have a significant impact. For example, using a benzamide (B126) substituted with electron-withdrawing groups (e.g., trifluoromethyl) can increase its reactivity and lead to significantly higher yields of the corresponding urea derivative. mdpi.com

The following tables summarize research findings on the optimization of reaction conditions for the synthesis of urea derivatives, which are applicable to this compound.

Table 1: Optimization of Parameters for Urea Coupling

| Parameter | Condition | Reactants | Yield | Source |

|---|---|---|---|---|

| Catalyst/Base | K₃PO₄ | Benzamide, Piperidine | Moderate | mdpi.com |

| Catalyst | Triethylamine (Et₃N) | Primary Amine, o-Tolyl Isocyanate | - | vulcanchem.com |

| Solvent | 1,2-Dichloroethane (1,2-DCE) | Benzamide, Amine | - | mdpi.com |

| Temperature | 80 °C | Benzamide, Amine | - | mdpi.com |

Table data is based on findings for similar urea derivative syntheses.

Table 2: Yield Enhancement Strategies

| Strategy | Description | Example | Result | Source |

|---|---|---|---|---|

| Modify Reactant Structure | Use of a benzamide with electron-withdrawing substituents. | 3,5-bistrifluoromethyl substituted benzamide | Increased yield from 18% to 43% for a specific product. | mdpi.com |

| Adjust Stoichiometry | Increase the amount of amine relative to the isocyanate precursor. | Excess amine used in the reaction. | May overcome limitations where isocyanate formation is the rate-limiting step. | mdpi.com |

| Use Isocyanate Surrogates | Employing safer, more stable precursors like dioxazolones. | 3-substituted dioxazolones | Provides a mild and environmentally friendly route to isocyanates. | tandfonline.com |

This table illustrates general strategies for yield enhancement in urea synthesis.

Structural Elucidation and Conformational Analysis of O Tolylurea and Analogues

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of o-tolylurea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, leading to an unambiguous assignment of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessmentnih.govchemicalbook.comleibniz-fmp.dersc.org

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. leibniz-fmp.de Both ¹H and ¹³C NMR are routinely used to confirm the identity and assess the purity of this compound. nih.govchemicalbook.comrsc.org

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the tolyl group typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm. The methyl group attached to the aromatic ring gives rise to a singlet at approximately δ 2.3 ppm. The protons of the urea (B33335) moiety's NH and NH₂ groups are also observable in the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8–7.2 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet |

| Urea (NH, NH₂) | Variable | Broad Singlets |

Note: The chemical shifts of NH protons can be variable and are often concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon of the urea group is a key diagnostic signal, typically resonating around 153–157 ppm. The aromatic carbons show a series of signals in the aromatic region of the spectrum, and the methyl carbon appears at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 153–157 |

| Aromatic (C₆H₄) | 120.4–136.0 |

| Methyl (CH₃) | ~17.4 |

For more complex analogues of this compound or for studying its conformational dynamics, advanced NMR techniques are indispensable. longdom.orgnumberanalytics.com

Correlation Spectroscopy (COSY): This 2D NMR technique is used to identify proton-proton couplings, helping to establish the connectivity of atoms within the molecule. longdom.orgnumberanalytics.com By analyzing the cross-peaks in a COSY spectrum, it is possible to determine which protons are adjacent to one another. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of nuclei. numberanalytics.comwordpress.com It provides information about which atoms are close to each other in space, even if they are not directly bonded. This is particularly valuable for elucidating the preferred conformation of the tolyl group relative to the urea moiety. wordpress.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comnumberanalytics.com This is instrumental in piecing together the complete molecular framework, especially in complex structures. numberanalytics.com

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs): These advanced techniques can be used to gain highly precise information about the relative orientation of different parts of a molecule, aiding in the determination of its complete 3D structure and stereochemistry. leibniz-fmp.de

Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.comleibniz-fmp.denih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key IR absorption bands for this compound include:

N-H Stretching: The N-H bonds of the urea group give rise to strong, broad absorption bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the urea is typically observed around 1630-1680 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear in the region of 2900-3100 cm⁻¹.

Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3200-3400 |

| Carbonyl (C=O) | Stretching | 1630-1680 |

| C-H (Aromatic/Aliphatic) | Stretching | 2900-3100 |

| Aromatic Ring (C=C) | Bending | 1400-1600 |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determinationnih.govvulcanchem.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. wikipedia.org

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.18 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds. For this compound, a significant fragment observed is often the tolyl isocyanate radical cation or related species, as well as fragments corresponding to the tolyl group itself. The base peak in the mass spectrum of this compound is often observed at m/z 106, corresponding to the tolyl radical cation. nih.gov

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 150 | Molecular Ion [M]⁺ |

| 107 | [CH₃C₆H₄NH₂]⁺ |

| 106 | [CH₃C₆H₄]⁺ (Tolyl radical cation) |

Raman Spectroscopy Investigations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For this compound and its analogues, Raman spectra provide detailed information about their molecular structure and bonding.

Studies on phenylurea and its derivatives have utilized Fourier Transform (FT)-Raman spectroscopy to analyze their vibrational frequencies. orientjchem.orgresearchgate.net The characteristic vibrational modes of the phenyl ring and the urea group can be identified and assigned. For instance, the C-H stretching modes of the phenyl ring are typically observed above 3000 cm⁻¹. orientjchem.orgorientjchem.org The phenyl ring also exhibits several stretching vibrations between 1285 cm⁻¹ and 1610 cm⁻¹. orientjchem.orgorientjchem.org The ring breathing mode, a substituent-sensitive vibration, appears near 1000 cm⁻¹. orientjchem.orgorientjchem.org

In substituted phenylureas, the positions and intensities of Raman bands can be sensitive to the nature and position of the substituents on the phenyl ring. researchgate.net For example, the out-of-plane C-H bending modes are influenced by the substitution pattern. orientjchem.org Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental Raman data to achieve more accurate vibrational assignments. orientjchem.orgresearchgate.netresearchgate.net The comparison between experimental and calculated spectra, which often shows small discrepancies due to the different phases (solid vs. gaseous), aids in a more robust interpretation of the molecular structure. orientjchem.orgresearchgate.net

Specific Raman spectral data for this compound and some of its derivatives are available, providing a basis for detailed structural analysis. nih.govspectrabase.comspectrabase.comchemicalbook.com

Table 1: Selected Raman Bands for Phenylurea Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Phenyl C-H Stretch | > 3000 | orientjchem.orgorientjchem.org |

| Phenyl Ring Stretch | 1285-1610 | orientjchem.orgorientjchem.org |

| Ring Breathing | ~1000 | orientjchem.orgorientjchem.org |

X-ray Crystallography for Solid-State Molecular Geometry

Crystal structure analyses of various substituted phenylureas reveal that the urea functionality plays a significant role in dictating the molecular assembly through hydrogen bonding. researchgate.netresearchgate.net For example, in the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the molecule is composed of three planes, with specific dihedral angles between the tolyl group, the urea group, and the chlorophenyl group. researchgate.net The bond lengths and angles are generally within expected ranges for such compounds. researchgate.net

The solid-state structure of urea derivatives is often characterized by extensive intermolecular hydrogen bonding networks, which are crucial in stabilizing the crystal lattice. researchgate.netsunway.edu.mymdpi.com For instance, in 1-cyclohexyl-3-(p-tolyl)urea, intermolecular N–H⋯O hydrogen bonds are key to the crystal packing. vulcanchem.comresearchgate.net

Table 2: Crystallographic Data for a Phenylurea Analogue: 1-(2-chlorophenyl)-3-(p-tolyl)urea

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 23.904(2) | researchgate.net |

| b (Å) | 4.6173(3) | researchgate.net |

| c (Å) | 11.6906(13) | researchgate.net |

| β (°) | 96.895(9) | researchgate.net |

Conformational Studies and Molecular Dynamics

The biological activity and physical properties of this compound and its analogues are intrinsically linked to their conformational flexibility. Understanding the preferred conformations and the energy barriers to rotation around key bonds is therefore of significant interest.

Analysis of Torsion Angles and Rotational Barriers

The conformation of urea derivatives is largely defined by the torsion angles around the C-N bonds. nih.govbiorxiv.org Substituted ureas can exist in several conformations, often classified as trans-trans, cis-trans, trans-cis, or cis-cis, depending on the orientation of the substituents relative to the carbonyl group. ncl.ac.ukresearchgate.net Generally, the trans-trans conformation is the most prevalent. researchgate.netresearchgate.net

The rotation around the C-N bonds in ureas is not free and is associated with a significant energy barrier, which can make the interconversion between different conformations slow. nih.govresearchgate.netlibretexts.org This rotational barrier is a result of the partial double bond character of the C-N bonds due to resonance. Computational studies, often using methods like DFT and molecular dynamics, are employed to calculate these rotational barriers and map the potential energy surface as a function of the torsion angles. acs.orgaps.org These calculations have shown that for N,N'-diaryl ureas, the anti-anti (or trans-trans) conformation is overwhelmingly preferred in the solid state. researchgate.net

Influence of Substituents on Conformational Preferences

The nature and position of substituents on the aryl rings of this compound analogues can significantly influence their conformational preferences. lookchem.comlibretexts.orglibretexts.org Steric and electronic effects of the substituents play a crucial role in determining the most stable conformation. researchgate.netlibretexts.org

For instance, bulky ortho-substituents can lead to a preference for conformations where the aryl rings are aligned to minimize steric hindrance. lookchem.comresearchgate.net In some cases, particularly with very bulky substituents, conformations where one aryl ring points away from the other may become populated. lookchem.com The methylation pattern in N-aryl-N'-alkyl ureas has also been shown to significantly affect the conformational preference, with internal hydrogen bonding playing a stabilizing role in certain conformations. ncl.ac.ukresearchgate.netresearchgate.netnih.gov The presence of fluorine substituents can introduce additional weak C-H···F interactions that influence the crystal packing. acs.org

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal is determined by a delicate balance of intermolecular forces. For this compound and its analogues, hydrogen bonding is a dominant factor in their crystal packing.

Hydrogen Bonding Networks in Crystalline Structures

In the crystalline state, urea derivatives are known to form robust hydrogen-bonded networks. researchgate.netmdpi.com The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an excellent motif for forming self-complementary hydrogen bonds. researchgate.netmdpi.com

Supramolecular Assembly Patterns

The crystal packing of this compound and its analogues is significantly influenced by a network of intermolecular hydrogen bonds, which dictate the formation of specific and predictable supramamolecular assembly patterns. The urea functionality, with its two N-H donor groups and one C=O acceptor group, is a powerful motif for directing crystal architecture.

In the solid state, this compound molecules are organized in extensive networks dominated by hydrogen bonds. The primary interactions involve the N-H groups of one molecule and the carbonyl oxygen atom of an adjacent molecule. This leads to the formation of well-defined hydrogen-bonded chains. Specifically, rows of molecules align, forming hydrogen bonds that involve the two trans hydrogen atoms of the urea moiety and the oxygen atom of a neighboring molecule.

A detailed analysis of the crystal structure of this compound reveals the precise geometry of these interactions. The intermolecular hydrogen bonds are a defining feature of its crystal packing. The key hydrogen bond distances and angles for this compound are presented in the table below. For comparison, data for the related compound p-tolylurea (B1198767) is also included, highlighting the subtle influence of the methyl group's position on the supramolecular assembly.

| Compound | Hydrogen Bond | D-H···A | d(D···A) (Å) | ∠(D-H···A) (°) | Reference |

|---|---|---|---|---|---|

| This compound | N(1)-H···O | N(1)···Oⁱ | 2.944 (2) | 140.0 (2) | diva-portal.org |

| N(2)-H···O | N(2)···Oⁱ | 2.913 (2) | 142.7 (2) | ||

| p-Tolylurea | N(1)-H···O | N(1)···Oⁱ | 2.913 (1) | 156.7 (2) | diva-portal.org |

| N(2)-H···O | N(2)···Oⁱ | 2.895 (1) | 145.7 (2) |

Symmetry code: (i) 1+x, y, z

This arrangement, where one carbonyl oxygen atom is linked to hydrogen atoms of adjacent molecules, is a common feature in the structures of ureas. diva-portal.org The presence of these hydrogen bonds significantly influences the relative orientation and conformation of the aromatic rings within the crystal lattice. diva-portal.org

Computational Chemistry and Molecular Modeling of O Tolylurea Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of o-tolylurea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mdpi.comnih.govscispace.com It has become a popular and extensively used method for calculating molecular properties and is a convenient framework for discussing chemical reactivity. mdpi.com The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This simplifies the complex many-electron problem, allowing for the calculation of various molecular properties.

In the context of this compound, DFT studies can elucidate its electronic structure, providing a basis for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Conceptual DFT also provides a framework for defining and understanding chemical concepts like electronegativity and hardness, which are essential for predicting molecular behavior in chemical reactions. rsc.orgnumberanalytics.com Reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) can be calculated to identify the reactive sites within the this compound molecule. mdpi.com For instance, the electrostatic potential map can reveal localized negative charges, such as on the urea (B33335) oxygen, which are likely sites for hydrogen bonding. vulcanchem.com

Table 1: Conceptual DFT Reactivity Descriptors This table illustrates typical reactivity descriptors that can be calculated for this compound using DFT. The values are hypothetical and for illustrative purposes.

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov DFT methods are widely used for the accurate prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. schrodinger.comivanmr.com

For IR spectroscopy, DFT calculations can determine the vibrational frequencies of the molecule. lehigh.edu Different functional groups within this compound, such as the N-H, C=O, and C-N bonds of the urea moiety and the C-H and C=C bonds of the tolyl group, have characteristic vibrational modes. Comparing the calculated vibrational frequencies with an experimental FT-IR spectrum helps in assigning the observed absorption bands to specific molecular motions. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data, as DFT methods tend to overestimate the fundamental modes. nih.gov

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the chemical shifts of ¹H and ¹³C nuclei. nih.govfaccts.de These calculations provide theoretical NMR spectra that can be used to assign experimental signals, determine the structure of the molecule, and gain insights into conformational effects. schrodinger.comivanmr.com The accuracy of predicted chemical shifts is sensitive to the choice of functional and basis set used in the calculation. faccts.de

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative) This table provides an example of how theoretical spectroscopic data for this compound would be compared with experimental values.

| Parameter | Functional Group/Atom | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H stretch | ~3400 cm⁻¹ | ~3430 cm⁻¹ |

| C=O stretch | ~1680 cm⁻¹ | ~1660 cm⁻¹ | |

| Aromatic C-H stretch | ~3100 cm⁻¹ | ~3080 cm⁻¹ | |

| ¹H NMR Shift (ppm) | -NH₂ protons | ~5.5 ppm | ~5.4 ppm |

| -NH- proton | ~7.8 ppm | ~7.7 ppm | |

| -CH₃ protons | ~2.2 ppm | ~2.3 ppm | |

| ¹³C NMR Shift (ppm) | C=O carbon | ~158 ppm | ~157 ppm |

| -CH₃ carbon | ~18 ppm | ~17.5 ppm |

Molecular Docking Simulations in Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or nucleic acid) to form a stable complex. jddhs.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity between a ligand and a receptor. nih.gov

Molecular docking simulations are widely used to screen large libraries of compounds against a biological target to identify potential "hits" that may bind with high affinity. nih.gov The process involves two main stages: generating a variety of possible binding poses of the ligand in the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The scoring function calculates an interaction energy based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. jddhs.com

For this compound and its derivatives, docking studies can predict their binding affinities to various protein targets. The calculated binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of how strongly the ligand binds to the protein. While these scores are approximations and may not always perfectly correlate with experimental binding affinities, they are invaluable for ranking potential compounds and prioritizing them for further experimental testing. nih.govmdpi.com

Table 3: Example Molecular Docking Results for an this compound Derivative This table shows hypothetical docking results for an this compound derivative against a protein target, illustrating the type of data generated.

| Protein Target | Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Tyrosine Kinase | This compound derivative 1 | -8.5 | 500 nM |

| SIRT2 | This compound derivative 2 | -9.2 | 150 nM |

| Cyclooxygenase-2 | This compound derivative 3 | -7.9 | 1.2 µM |

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-protein complex, which allows for the elucidation of specific interactions within the active site. jddhs.com These interactions are critical for molecular recognition and the biological activity of the compound.

For an this compound-based inhibitor, docking can reveal key interactions such as:

Hydrogen Bonds : The urea moiety of this compound is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.gov Docking simulations can identify specific amino acid residues in the active site that form hydrogen bonds with these groups, which are often crucial for anchoring the ligand in place. chemrxiv.orgrsc.org

Hydrophobic Interactions : The tolyl (methylphenyl) group provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.

π-π Stacking : The aromatic ring of the tolyl group can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cation-π Interactions : The electron-rich aromatic ring can also interact with positively charged residues like lysine (B10760008) or arginine. nih.gov

Understanding these specific interactions helps explain the molecule's mechanism of action and provides a rational basis for designing more potent and selective inhibitors by modifying the this compound scaffold to enhance these interactions. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce motion and time, allowing for the study of the dynamic behavior of the system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles change over time.

MD simulations are essential for assessing the stability of a docked ligand-protein complex. mdpi.com By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted pose or if it shifts or dissociates from the active site. biorxiv.org This provides a more rigorous validation of the docking results.

Furthermore, molecules, especially flexible ones, are not static but exist as an ensemble of different conformations. calcus.cloudchemrxiv.org Conformational sampling is the process of exploring the various three-dimensional arrangements a molecule can adopt. calcus.cloud MD simulations are a primary tool for this exploration. biorxiv.org For this compound, which has rotational freedom around several bonds, MD simulations can reveal the most populated and energetically favorable conformations both in solution and when bound to a protein target. This information is critical, as the biological activity of a molecule can be highly dependent on its conformation. calcus.cloud Analysis of the MD trajectory can reveal conformational changes in both the ligand and the protein upon binding, providing deeper insights into the dynamics of molecular recognition. nih.gov

Stability of Ligand-Receptor Complexes

The stability of a ligand-receptor complex is a critical determinant of its potential biological activity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions at an atomic level. openaccessjournals.comwikipedia.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method utilizes scoring functions to estimate the binding affinity, which is influenced by factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com By simulating the binding of this compound to the active site of a target protein, researchers can identify key interactions and predict the strength of the binding. wikipedia.orgmdpi.com While specific docking studies focusing on this compound are not extensively detailed in the reviewed literature, the general methodology is widely applied to urea derivatives to explore their binding modes. For instance, studies on other 1,3-disubstituted urea derivatives have successfully used molecular docking to explore their binding affinity with specific enzymes.

Conformational Transitions in Solution

The three-dimensional shape, or conformation, of a molecule like this compound is not static, particularly in a solution. It can exist as an ensemble of different conformers, and the transitions between these states are crucial for its interaction with biological targets. Computational chemistry, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is instrumental in studying these conformational dynamics. researchgate.netcopernicus.orgcsic.esauremn.org.br

For phenylurea derivatives, a key aspect of their conformational landscape is the potential for cis and trans isomerism around the amide bonds. researchgate.netpsu.edu Computational studies on phenylurea have shown that both isomers can be populated, with their relative energies being quite similar. psu.edu The geometry of these conformers is often stabilized by weak intramolecular hydrogen bonds. psu.edu

In the case of substituted phenylureas, the nature and position of the substituent on the phenyl ring can influence the conformational preferences. Research on various phenylurea derivatives has shown that the lowest energy forms are typically trans isomers. researchgate.netpnnl.gov These can adopt either syn or anti geometries, which describe the orientation of the substituent relative to the urea moiety. For phenylurea itself, the trans isomer in a syn geometry is predicted to be the most stable. researchgate.netpnnl.gov The introduction of a methyl group at the ortho position, as in this compound, would likely influence the rotational barrier around the N-C(aryl) bond and the preferred dihedral angles due to steric hindrance and potential electronic effects. While specific studies detailing the full conformational landscape of this compound in solution are sparse, based on analogous compounds, it is expected to exhibit a dynamic equilibrium between several low-energy conformers. The characterization of these conformational transitions is essential, as the bioactive conformation that binds to a receptor may not be the most populated one in solution. copernicus.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profile, thereby reducing late-stage failures. nih.govfrontiersin.orgnih.govbhsai.org Various web-based tools and computational models are available to predict these properties based on the chemical structure of a molecule. nih.govfrontiersin.orgresearchgate.net

Prediction of Drug-Likeness and Pharmacokinetic Parameters

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. nih.gov This is often assessed using a combination of calculated physicochemical properties. Key pharmacokinetic parameters that are computationally predicted include lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, hydrogen bond donors, and hydrogen bond acceptors. These parameters influence a molecule's absorption, distribution, and ability to permeate biological membranes. wuxiapptec.comfrontiersin.org

For this compound, several of these key parameters have been computationally predicted and are summarized in the table below. The predicted LogP value of approximately 1.49 suggests moderate lipophilicity, which is often favorable for drug absorption. The TPSA of 55.12 Ų is within a range typically associated with good oral bioavailability.

| Parameter | Predicted Value | Significance in Pharmacokinetics |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.49 | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Acceptors | 1 | Affects solubility and binding to targets. |

| Hydrogen Bond Donors | 2 | Influences solubility and interaction with biological targets. |

| Rotatable Bonds | 1 | Relates to molecular flexibility and binding entropy. |

This table is interactive. Click on the headers to learn more about each parameter.

Rule-of-Five Compliance and Bioavailability Predictions

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. researchgate.netnih.gov The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5. researchgate.net

These rules are based on the observation that the majority of orally administered drugs are relatively small and lipophilic molecules.

Based on its computationally predicted physicochemical properties, this compound is fully compliant with Lipinski's Rule of Five. This compliance suggests that the compound has a higher likelihood of good oral bioavailability.

| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Compliance |

| Molecular Weight | 150.18 g/mol | < 500 Da | Yes |

| LogP | 1.49 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

This table is interactive. Click on the headers for more details on each rule.

Investigation of Biological Activities and Mechanisms of Action of O Tolylurea Derivatives

Antimicrobial Research

Urea (B33335) derivatives, characterized by the -NH-CO-NH- linkage, are a class of organic compounds extensively studied in medicinal chemistry for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai Specifically, derivatives of o-tolylurea have been a subject of investigation to determine their biological action against pathogenic microorganisms. ontosight.aidntb.gov.ua The antimicrobial potential of these compounds stems from their unique structural characteristics which allow for interaction with various biological systems. ontosight.ai

The antibacterial effects of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. These studies aim to identify novel agents to combat the growing challenge of antibiotic resistance.

Research into aryl urea derivatives has shown varied efficacy against Gram-positive bacteria. In a study screening newly synthesized urea derivatives, one compound (3k) demonstrated moderate growth inhibition against the Gram-positive bacterium Staphylococcus aureus. nih.gov Other related compounds, such as certain thiourea (B124793) derivatives, have shown significant inhibition against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 µg/mL. nih.gov Furthermore, specific diphenylurea derivatives have exhibited potential antimicrobial activity against Bacillus subtilis. researchgate.net Studies on various antibiotics have established susceptibility profiles for organisms like Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes, providing a baseline for evaluating new compounds. ijalsr.org The goal of such research is to identify bacteriocins or synthetic compounds that can effectively inhibit pathogens like S. aureus. researchgate.net

Table 1: Antibacterial Activity of Aryl Urea Derivatives against Gram-Positive Bacteria This table is representative of data found for aryl urea derivatives, which include the tolylurea chemical family.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Aryl Urea Derivative (3k) | Staphylococcus aureus | Moderate growth inhibition | nih.gov |

| Thiourea Derivatives (3 and 9) | Gram-positive cocci (e.g., Staphylococcus) | Significant inhibition (MIC: 2-32 µg/mL) | nih.gov |

| Diphenylurea Derivative | Bacillus subtilis | Potential antimicrobial activity | researchgate.net |

The efficacy of urea derivatives against Gram-negative bacteria has also been a focus of scientific inquiry. Screenings of various aryl urea derivatives indicated that most compounds exhibited moderate to poor growth inhibition against Escherichia coli and Pseudomonas aeruginosa. nih.gov However, some thiophene-containing urea derivatives have been noted for their broad-spectrum effects against Gram-negative bacteria. vulcanchem.com For context, other heterocyclic derivatives, such as those based on rhodanine, have shown excellent activity against E. coli and P. aeruginosa, in some cases being more potent than conventional antibiotics like amoxicillin. scirp.org While direct data on this compound against Salmonella typhimurium is limited, studies on other classes of derivatives have documented activity against this pathogen. academie-sciences.frfrontiersin.org

Table 2: Antibacterial Activity of Aryl Urea Derivatives against Gram-Negative Bacteria This table is representative of data found for aryl urea derivatives, which include the tolylurea chemical family.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Aryl Urea Derivatives (general) | Escherichia coli | Moderate to poor growth inhibition | nih.gov |

| Aryl Urea Derivatives (general) | Pseudomonas aeruginosa | Moderate to poor growth inhibition | nih.gov |

| Thiophene-containing Urea Derivatives | Gram-negative bacteria | Broad-spectrum effects | vulcanchem.com |

The antifungal properties of this compound derivatives and their analogs have been explored against several pathogenic fungi. In a broad screening of new urea derivatives, the compounds generally showed moderate to poor growth inhibition against Candida albicans. nih.gov However, one specific derivative, compound (3a), demonstrated moderate growth inhibition against Cryptococcus neoformans. nih.gov Other research has pointed to the potential of certain urea derivatives to act against Aspergillus niger. researchgate.net Studies on related thiourea derivatives have also confirmed activity against C. albicans. nih.gov The search for new antifungal agents is critical, and various heterocyclic compounds, including azole and indole (B1671886) derivatives, are continuously being evaluated against these fungi. mdpi.comresearchgate.net

Table 3: Antifungal Activity of Aryl Urea Derivatives This table is representative of data found for aryl urea derivatives, which include the tolylurea chemical family.

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Aryl Urea Derivatives (general) | Candida albicans | Moderate to poor growth inhibition | nih.gov |

| Aryl Urea Derivative (3a) | Cryptococcus neoformans | Moderate growth inhibition | nih.gov |

| Diphenylurea Derivative | Aspergillus niger | Potential antifungal activity | researchgate.net |

A significant area of antimicrobial research focuses on combating biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics. Urea derivatives have emerged as effective anti-biofilm agents. nih.gov Specifically, 1,3-di-m-tolylurea (DMTU) has been shown to inhibit biofilm formation by the dental caries pathogen Streptococcus mutans. frontiersin.org Research demonstrates that DMTU can both inhibit the development of multispecies oral biofilms and disrupt pre-formed biofilms without affecting bacterial viability, which is a desirable trait for an anti-virulence agent. nih.govmdpi.com The anti-biofilm activity of urea-related compounds is not limited to one species; other derivatives have shown efficacy against biofilms of Pseudomonas aeruginosa and Candida albicans. nih.gov Furthermore, related thiourea compounds have been found to effectively inhibit biofilm formation in both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.gov

The formation of biofilms and the expression of many virulence factors in bacteria are often regulated by a cell-to-cell communication process known as quorum sensing (QS). rsc.org Disrupting this communication pathway is a promising strategy to mitigate bacterial virulence without exerting the selective pressure that leads to antibiotic resistance. leeds.ac.uk

Research has elucidated a specific mechanism by which the this compound derivative, 1,3-di-m-tolylurea (DMTU), functions as a quorum-sensing inhibitor. frontiersin.org In Streptococcus mutans, the ComDE two-component signal transduction system is a key QS circuit that regulates virulence factors like biofilm formation. frontiersin.org Studies have shown that DMTU specifically targets ComA, an ABC transporter protein that is essential for processing and secreting the competence-stimulating peptide (CSP) that activates the ComDE pathway. frontiersin.orgleeds.ac.uk By acting as a peptidase domain inhibitor of ComA, DMTU downregulates the expression of ComA, thereby disrupting the entire QS cascade. nih.govleeds.ac.uk This targeted action leads to a reduction in biofilm formation and other virulence factors, demonstrating a sophisticated anti-virulence mechanism. frontiersin.org

Anti-Biofilm Formation and Disruption Strategies

Virulence Gene Downregulation

Certain tolylurea derivatives have been shown to interfere with bacterial communication systems, a process known as quorum sensing, which in turn reduces the expression of genes responsible for virulence. A notable example is 1,3-di-m-tolylurea (DMTU), a compound structurally related to this compound derivatives. Research has demonstrated that DMTU can inhibit the formation of multispecies oral biofilms, which are communities of bacteria that can lead to dental caries and periodontal disease. metu.edu.trmdpi.com

Mechanistic studies have revealed that DMTU's action is not bactericidal; instead, it disrupts the synergistic relationship between different bacterial species within the biofilm. metu.edu.tr Specifically, in the presence of multispecies communities, DMTU has been found to significantly downregulate a range of virulence-related genes in the keystone periodontal pathogen Porphyromonas gingivalis. metu.edu.tr This includes the downregulation of the luxS gene, which is involved in quorum sensing. metu.edu.tr This targeted disruption of virulence factor expression highlights the potential of tolylurea derivatives as agents that can control bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance. metu.edu.trmdpi.com

Anticancer Research

The anticancer potential of urea derivatives, including those containing a tolyl group, is a rapidly expanding area of research. researchgate.netcardiosomatics.ruresearchgate.net These compounds have shown promise in preclinical studies due to their ability to induce cancer cell death through various mechanisms. cardiosomatics.ru

A significant body of research has focused on the cytotoxic (cell-killing) effects of tolylurea derivatives against various human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Several studies have synthesized and evaluated series of tolylurea and related derivatives, demonstrating their potent cytotoxic activities. For instance, certain 4-tolylurea derivatives have shown significant cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net One particular study found that compound 13 , a tolylurea derivative, exhibited IC50 values of 62.4 µM on MCF-7 cells and 43.5 µM on HCT-116 cells. researchgate.net Another derivative, compound 21 , was even more potent against HCT-116 cells with an IC50 of 38.5 µM. researchgate.net

The table below summarizes the cytotoxic activity of selected tolylurea and related derivatives on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea (Compound 6) | Acute Myeloid Leukemia (MV4-11) | 1.97 | clockss.org |

| 4-Tolylurea Derivative (Compound 13) | Breast (MCF-7) | 62.4 | researchgate.net |

| 4-Tolylurea Derivative (Compound 13) | Colon (HCT-116) | 43.5 | researchgate.net |

| 4-Tolylurea Derivative (Compound 21) | Colon (HCT-116) | 38.5 | researchgate.net |

| 4-Tolylurea Derivative (Compound 22) | Breast (MCF-7) | 91.6 | researchgate.net |

| 1-(3,4-dichlorophenyl)-3-p-tolylurea (DCPU) | Breast (MCF-7) | Not specified, but increased caspase-3 | |

| Thienopyrimidine Urea Derivative (9a) | Colon (HT-29) | 1.21 | researchgate.net |

| Thienopyrimidine Urea Derivative (9a) | Liver (HepG-2) | 6.62 | researchgate.net |

| Thienopyrimidine Urea Derivative (9a) | Breast (MCF-7) | 7.2 | researchgate.net |

| Thienopyrimidine Urea Derivative (9b) | Colon (HT-29) | 0.85 | researchgate.net |

This table is for illustrative purposes and includes data for closely related tolylurea derivatives to demonstrate the potential of this chemical class.

A key mechanism through which tolylurea derivatives exert their anticancer effects is by interacting with and inhibiting the activity of oncogenic protein receptors. Two such important targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Both EGFR and CDK2 are crucial regulators of cell proliferation and survival, and their aberrant activity is a hallmark of many cancers. cardiosomatics.ruresearchgate.net

Some urea-containing derivatives have been designed as dual inhibitors of EGFR and SRC kinase, another important oncogenic protein. cardiosomatics.ru Molecular docking studies, which predict the binding affinity of a molecule to a target protein, have shown that tolylurea derivatives can fit into the active sites of these kinases, thereby blocking their function. plos.org For example, one study reported that a 4-tolyl sulfonylurea derivative (compound 8) decreased the expression level of the EGFR gene in A549 lung cancer cells. plos.org Another study on phenylindole derivatives highlighted their potential to inhibit both EGFR and CDK2. medchemexpress.com

The inhibitory activity of these compounds is often measured by their IC50 values against the specific enzymes. For instance, a dual inhibitor of EGFR and CDK2, designated as EGFR/CDK2-IN-2, was found to have IC50 values of 19.6 nM and 87.9 nM, respectively. scirp.org

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. A significant aspect of anticancer research on tolylurea derivatives is their ability to induce apoptosis in cancer cells. clockss.org

Studies have shown that these compounds can trigger apoptosis through various molecular pathways. One common mechanism is the activation of caspases, which are a family of proteases that execute the process of apoptosis. For example, treatment of MCF-7 breast cancer cells with 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea (B5584063) (DCPU) led to a 5.2-fold increase in the level of caspase-3, a key executioner caspase.

Furthermore, some tolylurea derivatives have been shown to induce cell cycle arrest, a state where the cell stops dividing, which can be a prelude to apoptosis. researchgate.netclockss.org For instance, compounds 13 and 22 were found to induce S and G2/M phase cell cycle arrest in MCF-7 cells. researchgate.net The induction of apoptosis by these compounds is often confirmed by observing changes in the levels of pro-apoptotic and anti-apoptotic proteins. For example, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. clockss.org

Anti-inflammatory Investigations

The anti-inflammatory potential of urea derivatives has also been a subject of scientific inquiry. metu.edu.trresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.

Research into certain tolylurea derivatives has indicated their ability to modulate inflammatory responses. For example, 1-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha. plos.org While direct studies on this compound are limited, research on structurally similar compounds provides insights into their potential anti-inflammatory mechanisms. For instance, a study on thiourea derivatives of naproxen, a well-known anti-inflammatory drug, showed that some of these derivatives were capable of significantly decreasing paw edema in an in vivo model of inflammation. mdpi.comfrontiersin.org

The table below presents data on the anti-inflammatory activity of some thiourea derivatives of naproxen, which share a similar pharmacophore with tolylurea derivatives.

| Compound | Percentage Inhibition of Paw Edema (%) | Reference |

| Naproxen-thiourea derivative 8 | 44.83 | mdpi.com |

| Naproxen-thiourea derivative 9 | 49.29 | mdpi.com |

| Naproxen-thiourea derivative 4 | 54.01 | frontiersin.org |

| Naproxen-thiourea derivative 7 | 54.12 | frontiersin.org |

This table illustrates the anti-inflammatory potential of related thiourea structures, suggesting a promising avenue for the investigation of this compound derivatives.

Applications of O Tolylurea and Its Derivatives in Other Scientific Domains

Agricultural Chemistry Research

In agricultural science, the urea (B33335) functional group is a well-established pharmacophore. The specific substitution pattern of o-tolylurea and its derivatives has been investigated for the development of targeted agrochemicals.

The phenylurea class of compounds, to which this compound belongs, is known for its herbicidal properties, primarily by inhibiting photosynthesis. ontosight.ai Research into structure-activity relationships (SAR) indicates that the nature and position of substituents on the phenyl ring significantly influence efficacy. While many commercial herbicides like Diuron (B1670789) feature chlorine substitutions, the placement of a methyl group, as in tolylureas, also modulates activity.

Table 1: Comparison of Structures in Phenylurea-Type Herbicides

| Compound Name | N1-Substituent | N3-Substituent | Key Structural Feature |

|---|---|---|---|

| This compound | (2-methylphenyl) | Hydrogen | Ortho-methyl group on the phenyl ring |

| Diuron | 3,4-dichlorophenyl | dimethyl | Dichloro substitution on the phenyl ring |

| Chlorotoluron | 3-chloro-4-methylphenyl | dimethyl | Chloro and para-methyl substitution |

| 1-(3,4-dichloro-phenyl)-3-p-tolyl-urea (B5584063) | 3,4-dichlorophenyl | p-tolyl | Dichloro substitution and a p-tolyl group |

Urea derivatives are actively researched for their potential as pesticides. ontosight.aiontosight.ai Specific tolylurea derivatives have demonstrated notable insecticidal effects. In one study, a chalcone (B49325) derivative, 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea , was tested for its topical insecticidal activity against the adult female Caribbean fruit fly, Anastrepha suspensa. The compound showed significant efficacy, indicating that the tolylurea scaffold can be a component of potent insecticides. researchgate.net

Research has demonstrated that this p-tolylurea (B1198767) derivative caused significant mortality in fruit flies within 24 hours of application. researchgate.net This finding suggests that further exploration of other isomers, including this compound derivatives, could yield effective and potentially eco-friendly pest management agents. researchgate.net

Table 2: Insecticidal Activity of a Tolylurea Derivative Against Anastrepha suspensa

| Compound | Mortality (%) at 100 µ g/fly (24h) | Target Pest |

|---|

This compound is reported to have applications in agriculture as a fungicide and an anti-sprawling agent to protect crops. chembk.com The development of novel fungicides often involves incorporating urea-based structures into heterocyclic systems known for their biological activity, such as pyrazoles. nih.gov